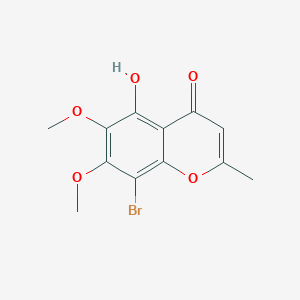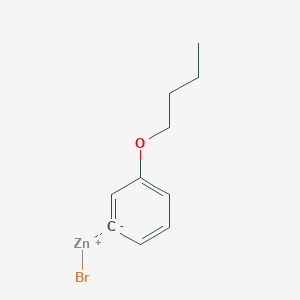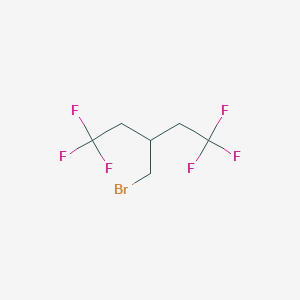![molecular formula C8H13ClF3N B14889029 (3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which significantly influences its reactivity and applications. It is used in various fields, including chemistry, biology, and medicine, due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride typically involves the hydrogenation of 1,2-dicyanocyclo-1-pentene . This process can be catalyzed by various catalysts, including Raney nickel and copper chromite, under high-pressure and high-temperature conditions . Another method involves the Dieckmann cyclization of diethyl or dimethyl adipate, followed by cyanohydrin formation and reduction of an intermediate cyclic amide or imide .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes using robust catalysts to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions helps in achieving efficient production while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced using strong reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of trifluoromethyl ketones, while substitution reactions can yield various trifluoromethyl-substituted derivatives .
Aplicaciones Científicas De Investigación
Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride has numerous applications in scientific research:
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylated Aromatic Compounds: These compounds also contain the trifluoromethyl group and exhibit similar reactivity.
Trifluoromethylketones: Known for their use in organic synthesis and medicinal chemistry.
Trifluoromethylated Alkanes: These compounds are used in various industrial applications due to their stability and reactivity.
Uniqueness
Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C8H13ClF3N |
|---|---|
Peso molecular |
215.64 g/mol |
Nombre IUPAC |
(3aS,6aS)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-3-1-2-6(7)4-12-5-7;/h6,12H,1-5H2;1H/t6-,7-;/m1./s1 |
Clave InChI |
PASQNUWYVXKKRW-ZJLYAJKPSA-N |
SMILES isomérico |
C1C[C@@H]2CNC[C@@]2(C1)C(F)(F)F.Cl |
SMILES canónico |
C1CC2CNCC2(C1)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


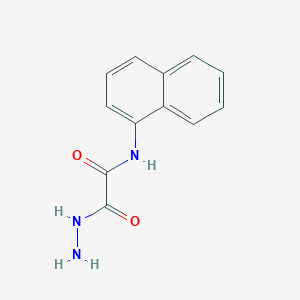

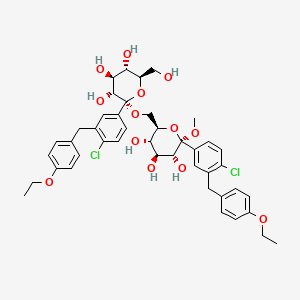
![2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)
![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
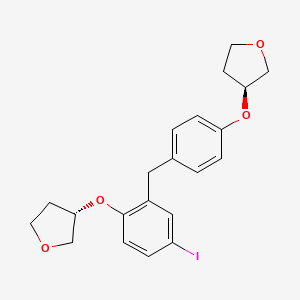
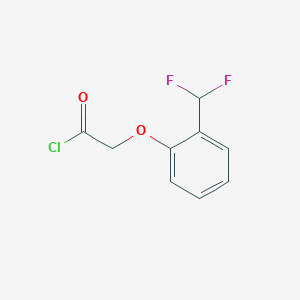
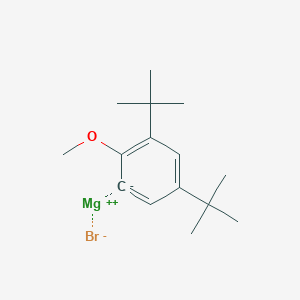
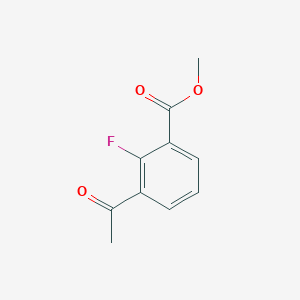
![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
